1,3-Bis(N-carbazolyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Materials Science and Engineering

Application Summary: mCP is used as a host material in blue phosphorescent OLEDs due to its high triplet energy and deep HOMO level.

Methods and Technical Details: mCP is incorporated into the emissive layer of OLEDs.

Solar Cells

Scientific Field: Renewable Energy Technology

Application Summary: mCP is studied for its potential as a hole transport material in solar cells.

Methods and Technical Details: The thermochemical properties of mCP are analyzed using combustion calorimetric and thermogravimetric techniques to understand its suitability in solar cell applications.

Thermally Activated Delayed Fluorescence (TADF)

Scientific Field: Organic Electronics

Application Summary: mCP is used in TADF applications as a host material for emitters due to its ability to harvest triplet excited states back into the singlet manifold.

Methods and Technical Details: The use of mCP in TADF is explored through density functional theory (DFT) and time-dependent DFT to predict and rationalize its light-output properties.

Optoelectronics

Scientific Field: Optoelectronics

Application Summary: mCP’s strong hole-transport ability and high triplet energy make it a valuable material in the field of optoelectronics.

Methods and Technical Details: mCP is used in vacuum deposition processes for phosphorescent OLEDs, and its solubility in various solvents is studied to optimize the manufacturing process.

Phosphorescent Host Material

Scientific Field: Chemical Engineering

Application Summary: mCP serves as a phosphorescent host material, particularly in the fabrication of blue-emitting devices.

Methods and Technical Details: mCP is used in combination with other materials like NPD and TAZ to create devices with high luminance and efficiency.

Organic Electronics Material Research

Scientific Field: Organic Chemistry

Application Summary: mCP is a subject of research for its applications in organic electronics due to its molecular structure and energy properties.

Solution-Processed OLED Materials

Scientific Field: Nanotechnology and Materials Chemistry

Application Summary: mCP’s solubility in organic solvents is crucial for solution-processed OLED materials, enabling technologies like screen printing and inkjet printing.

Methods and Technical Details: The solubility of mCP is measured in various organic solvents at different temperatures using the isothermal saturation method.

Nanonization for Enhanced Solubility

Scientific Field: Nanoscience

Application Summary: The nanonization of mCP is explored to enhance its solubility, which is beneficial for the development of OLED materials.

Methods and Technical Details: Antisolvent precipitation experiments are conducted to produce mCP with reduced particle size, which is expected to have increased solubility based on the Ostwald-Freundlich equation.

Host Material for Phosphorescent Devices

Application Summary: mCP is widely used as a host material in phosphorescent devices, particularly for blue OLEDs due to its high triplet energy.

Methods and Technical Details: mCP is incorporated into the emissive layer of OLEDs, often in combination with other materials to optimize device performance.

Spin Coating for Thin Film Formation

Scientific Field: Materials Science

Application Summary: The good solubility of mCP in organic solvents makes it suitable for spin coating, a cost-effective method for forming thin films in optoelectronic devices.

Methods and Technical Details: Spin coating from mCP solutions allows for the formation of uniform thin films, essential for device fabrication.

Thermodynamic Studies for Solar Cell Development

Scientific Field: Renewable Energy

Application Summary: mCP’s properties are studied for their potential use in solar cells as a hole transport material.

Methods and Technical Details: Combustion calorimetric and thermogravimetric techniques are used to measure molar heat capacities and derive vaporization enthalpies.

Nanoscience for Enhanced Material Properties

Scientific Field: Nanotechnology

Application Summary: The nanonization of mCP is researched to enhance its solubility and improve its properties as an organic material for optoelectronics.

Methods and Technical Details: Techniques like antisolvent precipitation are used to produce mCP with reduced particle size, which is expected to have increased solubility.

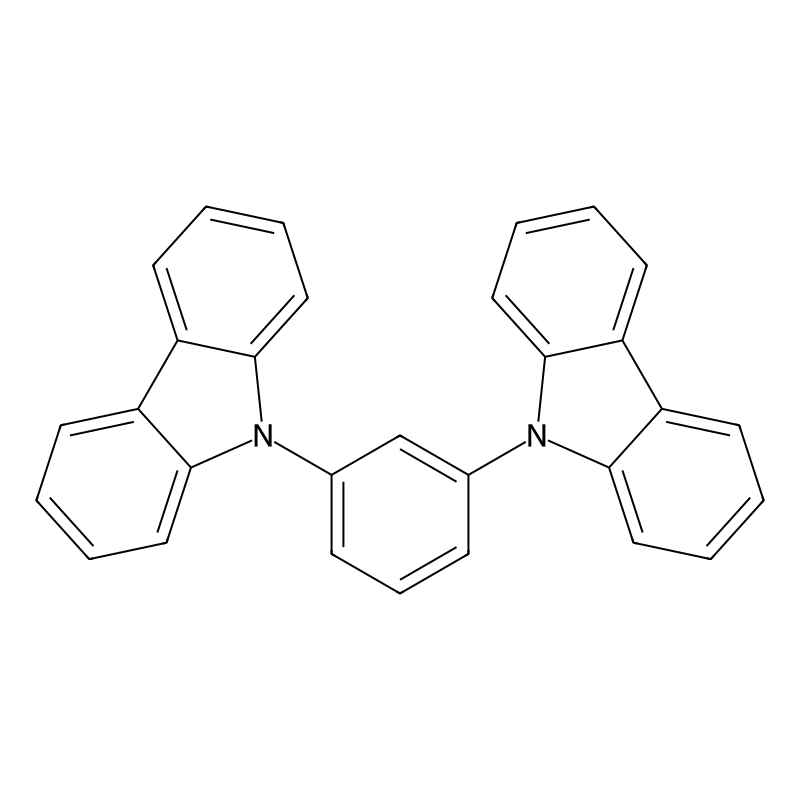

1,3-Bis(N-carbazolyl)benzene, also known as mCP, has the molecular formula C30H20N2 and a molar mass of 408.49 g/mol. It features two N-carbazolyl units linked to a benzene ring, contributing to its unique electronic properties. The compound exhibits notable thermal stability and is characterized by its ability to facilitate efficient charge transport and emission in organic light-emitting devices .

The synthesis of 1,3-bis(N-carbazolyl)benzene typically involves the following methods:

- Direct coupling reactions: This method employs palladium-catalyzed coupling techniques to link carbazole units to a benzene core.

- Condensation reactions: The compound can also be synthesized through condensation reactions involving carbazole derivatives and suitable electrophiles.

- Chemical vapor deposition: This technique is used for producing thin films of the compound for use in electronic devices .

1,3-Bis(N-carbazolyl)benzene is predominantly utilized in:

- Organic light-emitting diodes (OLEDs): It serves as an efficient host material for blue emitters due to its favorable energy levels and thermal stability.

- Organic photovoltaics: The compound's charge transport capabilities make it suitable for use in solar cells.

- Fluorescent materials: Its photophysical properties allow it to be used in various luminescent applications .

Studies have focused on the interactions between 1,3-bis(N-carbazolyl)benzene and other materials used in OLEDs. For instance:

- Mixed co-host systems: Research indicates that combining mCP with other compounds can enhance device performance by optimizing charge balance and emission efficiency.

- Excited-state dynamics: Investigations into excited-state relaxation processes reveal insights into how mCP interacts with blue emitters to facilitate efficient light emission .

Several compounds share structural or functional similarities with 1,3-bis(N-carbazolyl)benzene. Notable examples include:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | Two N-carbazolyl units connected via biphenyl linkage | Enhanced charge transport due to biphenyl structure |

| 1,3,5-Tris(N-carbazolyl)benzene | Three N-carbazolyl units linked to a benzene core | Increased luminescence due to more carbazole units |

| 4,4'-Bis(diphenylamino)-1,1'-biphenyl | Two diphenylamino groups linked via biphenyl | Superior hole transport properties |

These compounds are compared based on their structural configurations and electronic properties. The unique combination of two N-carbazolyl units in 1,3-bis(N-carbazolyl)benzene distinguishes it from others by providing optimal balance between charge transport and luminescence efficiency.

Molecular Formula and Weight

1,3-Bis(N-carbazolyl)benzene, commonly referred to in the literature as meta-carbazolylphenyl, possesses the molecular formula C30H20N2 [1] [2] [3]. The compound exhibits a molecular weight of 408.49 grams per mole, as determined through multiple analytical methods and confirmed across various chemical databases [1] [4] [5]. The empirical formula demonstrates the presence of thirty carbon atoms, twenty hydrogen atoms, and two nitrogen atoms, forming a complex aromatic heterocyclic structure [2] [6].

The compound is also known by several systematic names, including 1,3-Di(9H-carbazol-9-yl)benzene and 9,9'-(1,3-Phenylene)bis-9H-carbazole [1] [2] [4]. These nomenclature variations reflect the structural arrangement where two carbazole moieties are attached to a central benzene ring at the 1 and 3 positions through nitrogen atoms [3] [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C30H20N2 | [1] [2] [3] |

| Molecular Weight | 408.49 g/mol | [1] [4] [5] |

| Chemical Abstracts Service Number | 550378-78-4 | [1] [2] [4] |

| InChI Key | MZYDBGLUVPLRKR-UHFFFAOYSA-N | [2] [4] [6] |

Structural Characteristics and Configuration

The molecular structure of 1,3-Bis(N-carbazolyl)benzene exhibits a distinctive non-planar configuration characterized by a central benzene ring connected to two carbazole units through nitrogen-carbon bonds [7]. Computational studies using density functional theory with the B3LYP/6-31G(d) level of theory reveal that the molecule possesses a plane of symmetry passing through carbons 2 and 5 of the central benzene ring [7].

The structural arrangement demonstrates what researchers describe as a "butterfly" shape, where both carbazole moieties are positioned symmetrically relative to the central benzene core [7]. Detailed geometric optimization calculations indicate that the carbazole planes are offset by approximately 56 degrees relative to the plane of the central benzene ring [7]. This twisted configuration results from steric interactions and electronic effects that influence the overall molecular geometry [8] [7].

Direct coupling reactions represent the most established and widely utilized synthetic approach for the preparation of 1,3-bis(N-carbazolyl)benzene. These methodologies involve the direct formation of carbon-nitrogen bonds between carbazole derivatives and appropriately substituted benzene precursors.

Ullmann Coupling Methodology

The Ullmann coupling reaction remains one of the classical approaches for synthesizing N-arylcarbazole derivatives [1]. This copper-catalyzed methodology involves the reaction of carbazole with 1,3-dibromobenzene under elevated temperatures. The reaction typically employs copper powder or copper(I) iodide as the catalyst system, with potassium carbonate serving as the base in high-boiling solvents such as dimethylformamide or N-methyl-2-pyrrolidinone [1].

The reaction mechanism involves the formation of a copper-carbazole complex through deprotonation of the carbazole nitrogen, followed by oxidative addition of the aryl halide. The subsequent reductive elimination step generates the desired N-arylcarbazole product while regenerating the copper catalyst. Typical reaction conditions require temperatures between 100-150°C and reaction times of 8-24 hours, achieving yields in the range of 45-89% [1].

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior method for the synthesis of 1,3-bis(N-carbazolyl)benzene due to its excellent regioselectivity and mild reaction conditions [2] [3]. This methodology utilizes palladium complexes in conjunction with bulky phosphine ligands to facilitate the coupling of carbazole with 1,3-dibromobenzene.

The reaction mechanism involves oxidative addition of the aryl halide to the palladium center, followed by coordination and deprotonation of the carbazole nucleophile. The resulting palladium-amido complex undergoes reductive elimination to form the carbon-nitrogen bond and regenerate the active palladium catalyst [2]. Optimized conditions typically employ Pd(OAc)₂ as the palladium source with BINAP or similar bisphosphine ligands, cesium carbonate as the base, and toluene as the solvent at temperatures of 80-120°C [2].

Recent advances have demonstrated that the use of bulky, electron-rich phosphine ligands significantly improves the reaction efficiency and regioselectivity. The incorporation of 2-aminobiphenyl-based palladacycles has shown particular promise, achieving yields of 41-98% with excellent selectivity for the desired 1,3-substitution pattern [4] [5].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction offers an alternative approach through the coupling of carbazole-9-ylboronic acid derivatives with 1,3-dibromobenzene [6] [7]. This methodology benefits from the stability and ease of handling of organoboron compounds compared to other organometallic reagents.

The reaction typically employs palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with triphenylphosphine, with aqueous potassium carbonate serving as the base. The reaction proceeds through oxidative addition of the aryl halide to palladium, followed by transmetalation with the organoboron reagent and subsequent reductive elimination [6]. Reaction conditions generally require temperatures of 80-140°C in solvents such as toluene or dimethoxyethane, with reaction times of 6-18 hours achieving yields of 60-85% [6].

Alternative Synthetic Routes

Solid-State Ball Milling Synthesis

Recent developments in mechanochemical synthesis have introduced solid-state ball milling as an environmentally friendly alternative for the preparation of N-arylcarbazole derivatives [8] [9]. This solvent-free methodology involves the mechanical activation of reactants through high-energy ball milling, enabling efficient coupling reactions at ambient or slightly elevated temperatures.

The process involves loading carbazole, 1,3-dibromobenzene, palladium catalyst, and base into a stainless steel milling jar with stainless steel balls. The reaction mixture is subjected to high-frequency oscillation at 30 Hz for 0.5-3 hours, achieving yields of 70-95% [8] [9]. The mechanochemical approach offers several advantages including reduced solvent consumption, shorter reaction times, and the ability to process poorly soluble substrates that are challenging under conventional solution-phase conditions [8].

Palladium-Catalyzed Carbon-Hydrogen Activation

The direct functionalization of carbazole through carbon-hydrogen activation represents a modern synthetic approach that eliminates the need for pre-functionalized starting materials [3]. This methodology involves the palladium-catalyzed coupling of carbazole with 1,3-dibromobenzene through sequential carbon-hydrogen activation and cross-coupling processes.

The reaction mechanism involves the coordination of carbazole to the palladium center, followed by carbon-hydrogen bond activation through cyclometalation. The resulting palladium-carbazole complex undergoes oxidative addition with the aryl halide, followed by reductive elimination to generate the desired product [3]. Reaction conditions typically require temperatures of 100-180°C with reaction times of 12-48 hours, achieving yields of 65-90% [3].

Mechanochemical Synthesis

Mechanochemical synthesis represents an emerging approach that combines the benefits of solid-state reactions with controlled mechanical energy input [8]. This methodology utilizes specialized ball mills equipped with temperature control systems to achieve precise reaction conditions while maintaining the advantages of solvent-free processing.

The process involves the use of high-temperature ball milling techniques with heat gun assistance to maintain reaction temperatures between 35-60°C [8]. The mechanical energy input facilitates the breaking and forming of chemical bonds while the controlled temperature environment ensures optimal reaction kinetics. This approach has demonstrated particular effectiveness for the synthesis of carbazole derivatives with large polyaromatic substituents that are poorly soluble under conventional conditions [8].

Purification Techniques

Recrystallization Methods

Recrystallization remains the most commonly employed purification technique for 1,3-bis(N-carbazolyl)benzene due to its effectiveness and scalability [10] [11]. The compound exhibits favorable solubility characteristics in various organic solvents, making it amenable to purification through controlled crystallization processes.

The optimal recrystallization protocol involves dissolving the crude product in hot toluene or ethanol, followed by gradual cooling to room temperature to promote crystal formation [10]. The solvent selection is critical, with toluene/hexane mixtures providing excellent results due to the significant difference in solubility at elevated versus ambient temperatures [12]. The process typically achieves purities of 95-99% with recovery yields of 70-85% [10].

Alternative solvent systems include ethanol/water mixtures for polar impurity removal and dichloromethane/petroleum ether for non-polar impurities [12]. The crystallization process benefits from slow cooling rates to promote the formation of large, pure crystals while minimizing the incorporation of impurities into the crystal lattice [12].

Column Chromatography

Column chromatography using silica gel as the stationary phase provides excellent resolution for the separation of 1,3-bis(N-carbazolyl)benzene from synthetic impurities and regioisomers [13] [14]. The technique exploits the differential adsorption of compounds based on their polarity and molecular structure.

The optimal mobile phase typically consists of petroleum ether/ethyl acetate gradients, beginning with low polarity solvents and gradually increasing the ethyl acetate content to elute the desired product [13]. The compound generally elutes at intermediate polarity conditions, allowing for effective separation from less polar homocoupling products and more polar oxidation by-products [13].

Advanced purification protocols employ gradient elution techniques with precisely controlled solvent compositions to achieve baseline resolution of closely related compounds [14]. The technique routinely achieves purities of 90-98% with recovery yields of 75-90%, making it suitable for both analytical and preparative applications [13].

Flash Chromatography

Flash chromatography offers a rapid and efficient alternative to conventional column chromatography for the purification of 1,3-bis(N-carbazolyl)benzene [15] [16]. This technique utilizes positive air pressure to accelerate the separation process while maintaining excellent resolution.

The methodology employs silica gel columns with particle sizes of 25-40 μm, allowing for efficient mass transfer and reduced separation times [15]. The mobile phase typically consists of hexane/dichloromethane gradients, optimized to provide rapid elution of the desired product while maintaining adequate resolution from impurities [15].

The technique achieves purities of 92-97% with recovery yields of 80-95% in processing times of 30-90 minutes [15]. The rapid processing time minimizes decomposition risks and makes the technique particularly suitable for compounds sensitive to prolonged exposure to silica gel [16].

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the most sophisticated purification technique for 1,3-bis(N-carbazolyl)benzene, offering exceptional resolution and purity levels [17] [18]. Preparative HPLC systems enable the isolation of highly pure material suitable for advanced applications.

The optimal chromatographic conditions employ reverse-phase C₁₈ columns with acetonitrile/water mobile phases containing phosphoric acid or formic acid as pH modifiers [19] [17]. The compound typically elutes at intermediate retention times, allowing for effective separation from both early-eluting impurities and late-eluting degradation products [17].

Advanced preparative HPLC protocols achieve purities of 98-99.5% with recovery yields of 60-80% [17]. The technique is particularly valuable for the isolation of analytical standards and for applications requiring the highest purity levels, despite the longer processing times of 20-60 minutes [17].

Synthesis Challenges and Optimizations

Regioselectivity Control

The synthesis of 1,3-bis(N-carbazolyl)benzene faces significant challenges related to regioselectivity control, as the coupling reaction can potentially produce multiple regioisomers including 1,2-bis(N-carbazolyl)benzene and 1,4-bis(N-carbazolyl)benzene [20] [3]. The achievement of high regioselectivity for the desired 1,3-substitution pattern requires careful optimization of reaction conditions and catalyst systems.

The use of bulky phosphine ligands in palladium-catalyzed coupling reactions has proven effective in directing the regioselectivity toward the 1,3-substitution pattern [2] [3]. Ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-Phos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) provide steric hindrance that favors the formation of the meta-disubstituted product [2].

Additionally, the controlled addition sequence of reagents significantly impacts the regioselectivity outcome [20]. The stepwise addition of carbazole and base to the palladium catalyst solution, followed by the gradual introduction of the dibromobenzene substrate, promotes the formation of the desired 1,3-substitution pattern while minimizing competing pathways [20]. These optimization strategies routinely achieve regioselectivities of 85-95% for the desired product [20].

Catalyst Deactivation Issues

Catalyst deactivation represents a significant challenge in the synthesis of 1,3-bis(N-carbazolyl)benzene, particularly in palladium-catalyzed coupling reactions [4] [5]. The formation of palladium black through aggregation and precipitation reduces the catalytic activity and leads to decreased yields and extended reaction times.

The deactivation mechanism involves the reduction of palladium(II) species to palladium(0), followed by agglomeration into inactive metallic clusters [4]. This process is accelerated by the presence of carbazole substrates, which can act as reducing agents under the reaction conditions [4]. Additionally, the degradation of phosphine ligands through oxidation or hydrolysis contributes to catalyst deactivation [4].

Optimization strategies to mitigate catalyst deactivation include the use of ligand excess ratios of 2:1 to 4:1 relative to palladium, maintenance of strict inert atmosphere conditions, and precise temperature control to prevent thermal decomposition [4] [5]. The incorporation of stabilizing additives such as molecular sieves or antioxidants further enhances catalyst stability [4]. These measures typically achieve catalyst efficiencies of 90-95% throughout the reaction course [4].

Side Product Formation

The synthesis of 1,3-bis(N-carbazolyl)benzene is complicated by the formation of various side products, including homocoupling products from carbazole dimerization and oxidation products from air exposure [20] [21]. These side reactions reduce the yield of the desired product and complicate the purification process.

Homocoupling reactions occur through the oxidative dimerization of carbazole substrates, particularly under the oxidizing conditions employed in some coupling methodologies [20]. The formation of 3,3'-bicarbazole and related dimers represents a significant competing pathway that can consume substantial amounts of the carbazole starting material [20].

Optimization strategies to minimize side product formation include the use of precisely controlled stoichiometry with slight excess of the dibromobenzene substrate, selection of non-oxidizing bases such as cesium carbonate or potassium tert-butoxide, and maintenance of inert atmosphere conditions throughout the reaction [20] [21]. The implementation of these measures typically reduces side product formation to less than 5% of the total reaction mixture [20].

Substrate Solubility Challenges

The poor solubility of 1,3-dibromobenzene and carbazole in common reaction solvents presents significant challenges for efficient coupling reactions [8] [20]. The heterogeneous nature of these reaction systems leads to reduced reaction rates and incomplete conversions.

The solubility limitations are particularly pronounced in polar solvents such as dimethylformamide and dimethyl sulfoxide, where the aromatic substrates exhibit limited dissolution [8]. This results in mass transfer limitations that significantly impact the reaction kinetics and overall efficiency [8].

Optimization approaches include comprehensive solvent screening to identify optimal solvent systems, the use of co-solvent mixtures to enhance substrate solubility, and the implementation of elevated temperatures to improve dissolution characteristics [8] [20]. The development of solid-state mechanochemical synthesis represents an innovative solution that entirely eliminates solvent-related solubility issues [8]. These strategies typically achieve substrate dissolution levels of 80-90% under optimized conditions [8].

Reaction Scalability

The scalability of 1,3-bis(N-carbazolyl)benzene synthesis presents challenges related to heat transfer limitations, mixing efficiency, and catalyst distribution in large-scale reactions [20] [22]. The exothermic nature of the coupling reactions requires careful temperature control to prevent catalyst deactivation and side product formation.

Heat transfer limitations become particularly pronounced in large-scale reactions where the surface area to volume ratio decreases significantly [22]. This can lead to the formation of hot spots that promote catalyst deactivation and undesired side reactions [22]. Additionally, the heterogeneous nature of many coupling reactions requires efficient mixing to ensure adequate contact between reactants and catalyst [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant